3-bromo-1H-pyrrole
Overview
Description
3-Bromo-1H-pyrrole is a chemical compound that is part of the pyrrole family, which are heterocyclic aromatic organic compounds. The presence of a bromine atom at the 3-position of the pyrrole ring makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules through various coupling reactions and substitutions.
Synthesis Analysis
The synthesis of 3-bromo-1H-pyrrole derivatives can be achieved through several methods. One approach involves the palladium-catalyzed oxidative cyclization of bromoalkynes with N-allylamines, which allows for the retention of the bromine atom and forms the 3-bromo-pyrrole structure . Another method includes the use of 3,4-bis(trimethylsilyl)-1H-pyrrole as a building block for unsymmetrically 3,4-disubstituted pyrroles, which can be achieved through stepwise regiospecific halogenation and cross-coupling reactions . Additionally, the synthesis of 1,2,3,5-substituted pyrroles from α-bromoacetophenones and 2-nitroethene-1,1-diamines has been described, providing a simple method for creating a range of substituted pyrroles .
Molecular Structure Analysis
The molecular structure of 3-bromo-1H-pyrrole derivatives can be studied using various spectroscopic techniques and computational methods such as density functional theory (DFT). For instance, the structure of 3-bromo-5-(2,5-difluorophenyl)pyridine was characterized by XRD and DFT, showing good correspondence between experimental and theoretical data . Natural bond orbital (NBO) analysis can be used to determine the most stable molecular structure, and frontier molecular orbital (FMO) analysis can indicate potential bioactivity .
Chemical Reactions Analysis
3-Bromo-1H-pyrrole and its derivatives are versatile intermediates in chemical reactions. They can participate in carbon-carbon coupling reactions, which are crucial in the field of synthetic organic chemistry . The bromine atom in these compounds can act as a reactive site for further functionalization through various coupling reactions, such as Sonogashira and Suzuki cross-coupling . Additionally, the reactivity of these compounds can be explored through molecular electrostatic potential (MEP) mapping, which provides insight into their chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromo-1H-pyrrole derivatives can be influenced by their substitution patterns. For example, the introduction of a pyrrole moiety can significantly increase the selectivity for dopamine D3 receptors, as demonstrated by a series of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues . The nonlinear optical properties of these compounds can also be computed and are found to be greater than urea due to the conjugation effect . Moreover, some derivatives exhibit antibacterial activity against resistant strains of bacteria, suggesting a mechanism of action different from common antibiotics .
Scientific Research Applications
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Organocatalytic Synthesis of Pyrroles
- Application: Pyrrole ring construction has gained attention due to its remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application .
- Method: Organocatalytic approaches have provided a new alternative from the perspective of synthetic efficiency, as well as from the green chemistry point of view .
- Results: A vast array of synthetic procedures has been developed .
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Medicinal Applications of Pyrrole
- Application: Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
- Method: The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Results: Many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
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Pyrrole in Key Medicinal Hetero-aromatics
- Application: Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics . It is considered as a potential source of biologically active compounds that can be found in many natural products .
- Method: The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Results: Pyrrole containing analogs are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
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- Application: Pyrrole synthesis is a key process in organic chemistry . It is used in the synthesis of N-substituted pyrroles under very mild reaction conditions .
- Method: Various methods have been developed for the synthesis of pyrroles, including the Paal-Knorr Pyrrole Synthesis, and the use of catalysts such as copper and ruthenium .
- Results: These methods have resulted in good to excellent yields of N-substituted pyrroles .
-
Pyrrole in Key Medicinal Hetero-aromatics
- Application: Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics . It is considered as a potential source of biologically active compounds that can be found in many natural products .
- Method: The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Results: Pyrrole containing analogs are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
-
- Application: Pyrrole synthesis is a key process in organic chemistry . It is used in the synthesis of N-substituted pyrroles under very mild reaction conditions .
- Method: Various methods have been developed for the synthesis of pyrroles, including the Paal-Knorr Pyrrole Synthesis, and the use of catalysts such as copper and ruthenium .
- Results: These methods have resulted in good to excellent yields of N-substituted pyrroles .
Safety And Hazards
Future Directions
The synthesis of pyrroles, including 3-bromo-1H-pyrrole, is a hot topic in current research . Future directions may include the development of more efficient and environmentally friendly synthetic methods . Additionally, more research is needed to understand the mechanisms of action of these compounds .
properties
IUPAC Name |
3-bromo-1H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN/c5-4-1-2-6-3-4/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHFDFIWLDELCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10522006 | |
Record name | 3-Bromo-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10522006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1H-pyrrole | |
CAS RN |
87630-40-8 | |
Record name | 3-Bromo-1H-pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87630-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10522006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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